Tebipenem

Catalog No.
S544816
CAS No.
161715-21-5
M.F
C16H21N3O4S2
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebipenem

CAS Number

161715-21-5

Product Name

Tebipenem

IUPAC Name

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C16H21N3O4S2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1

InChI Key

GXXLUDOKHXEFBQ-YJFSRANCSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O

Solubility

Soluble in DMSO

Synonyms

Tebipenem; LJC-11036; LJC 11036; LJC11036;

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O

Description

The exact mass of the compound Tebipenem is 383.0973 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Carbapenems - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding Antimicrobial Activity

    Researchers can study Tebipenem's mechanism of action against various bacteria. This can involve investigating how it binds to bacterial enzymes, preventing cell wall synthesis, and ultimately killing the bacteria. ()

  • Combatting Antibiotic Resistance

    The rise of multidrug-resistant (MDR) bacteria poses a significant threat. Scientists can evaluate Tebipenem's effectiveness against MDR strains, particularly those resistant to other carbapenems. This can inform strategies for developing new antibiotics to combat these increasingly prevalent pathogens.

  • Novel Drug Delivery Systems

    Researchers can explore formulating Tebipenem into new delivery systems. This could involve creating formulations with improved bioavailability, allowing for better absorption and potentially leading to more effective treatments. ()

  • Comparative Studies

    Tebipenem's activity profile can be compared with other carbapenems or even different classes of antibiotics. This comparative analysis can provide insights into its potential therapeutic advantages and disadvantages for specific bacterial infections. ()

Tebipenem is a novel carbapenem antibiotic with a unique structure that enhances its efficacy against a range of bacterial pathogens. It is characterized by a bicyclic azetidine thiazole moiety at the 2-position and a pivoxil ester at the 3-position, which allows it to act as a prodrug, enhancing its absorption in the gastrointestinal tract. This compound has been developed to combat infections caused by multidrug-resistant bacteria, particularly those producing extended-spectrum beta-lactamases (ESBLs) .

Tebipenem acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), enzymes responsible for cross-linking peptidoglycan strands in the bacterial cell wall. This binding disrupts the formation of a strong and rigid cell wall, leading to cell death [].

Its effectiveness against some resistant strains stems from its ability to bind to PBPs with a lower affinity for other commonly used antibiotics [].

Toxicity

Clinical trials suggest tebipenem is generally well-tolerated with a low incidence of side effects []. However, further research is needed to determine its long-term safety profile.

, particularly in its synthesis and biological activation. The hydrolysis of tebipenem by beta-lactamase enzymes is a crucial reaction that determines its effectiveness. In studies, tebipenem was shown to be a slow substrate for the BlaC enzyme, leading to the formation of stable enzyme-drug complexes, which inhibits bacterial growth . The reaction kinetics reveal that tebipenem has lower acylation and deacylation rates compared to other carbapenems like meropenem and doripenem, indicating its potential for prolonged action against resistant strains .

Tebipenem exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. Its minimum inhibitory concentration (MIC) values are comparable to those of established carbapenems like meropenem and ertapenem. For example, tebipenem demonstrated MIC values of ≤0.015 mg/L against non-ESBL producing E. coli, which is significantly lower than those for imipenem . The compound's unique structural features contribute to its resistance against degradation by various beta-lactamases.

The synthesis of tebipenem pivoxil involves several key steps:

  • Condensation Reaction: Azabicyclo phosphate is reacted with 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride in acetonitrile.
  • Hydrogenation: The resulting compound undergoes hydrogenation to remove p-nitrobenzyl groups.
  • Condensation with Iodomethyl Pivalate: Tebipenem is reacted with iodomethyl pivalate in the presence of a phase-transfer catalyst (e.g., tetrabutyl ammonium bromide) to yield tebipenem pivoxil .

This method emphasizes efficiency and high yield, achieving over 88% in optimal conditions.

Tebipenem is primarily used as an antibiotic for treating infections caused by Gram-negative bacteria, particularly in cases where resistance to other antibiotics is present. Its formulation as tebipenem pivoxil allows for oral administration, making it suitable for outpatient treatment settings . The compound is being investigated for use in various clinical scenarios, including complicated urinary tract infections and intra-abdominal infections.

Studies on tebipenem's interactions with beta-lactamases have shown that it binds tightly to these enzymes, inhibiting their activity more effectively than many existing antibiotics. This interaction helps prevent the hydrolysis of the antibiotic, allowing it to remain active longer in the presence of resistant bacteria . Additionally, pharmacokinetic studies indicate that tebipenem pivoxil is well absorbed in the gastrointestinal tract, further enhancing its therapeutic potential .

Tebipenem shares similarities with other carbapenems but also exhibits distinct features that set it apart:

Compound NameUnique FeaturesMIC Values (mg/L)
TebipenemBicyclic azetidine thiazole moiety≤0.015 (E. coli)
MeropenemStandard carbapenem structure≤0.015 (E. coli)
ErtapenemLonger half-life; less potent against Pseudomonas≤0.015 (E. coli)
DoripenemEnhanced activity against Pseudomonas0.03 (E. coli)
ImipenemBroad-spectrum but more susceptible to degradation0.12 (E. coli)

Uniqueness: Tebipenem's structural modifications provide enhanced stability against beta-lactamase enzymes compared to imipenem and doripenem, making it particularly effective against resistant strains . Its pivoxil ester form also allows for improved oral bioavailability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

383.09734851 g/mol

Monoisotopic Mass

383.09734851 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q2TWQ1I31U

Other CAS

161715-21-5

Wikipedia

Tebipenem

Dates

Modify: 2023-08-15
1: Cielecka-Piontek J, Paczkowska M, Zalewski P, Talaczyńska A, Mizera M. Tebipenem pivoxyl. Derivative spectroscopy study of stability of the first oral carbapenem. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Jan 25;135:14-9. doi: 10.1016/j.saa.2014.06.083. Epub 2014 Jun 23. PubMed PMID: 25036644.
2: Cielecka-Piontek J, Zalewski P, Paczkowska M. The chromatographic approach to kinetic studies of tebipenem pivoxil. J Chromatogr Sci. 2015 Feb;53(2):325-30. doi: 10.1093/chromsci/bmu063. Epub 2014 Jun 30. PubMed PMID: 24981980.
3: Mizera M, Talaczyńska A, Zalewski P, Skibiński R, Cielecka-Piontek J. Prediction of HPLC retention times of tebipenem pivoxyl and its degradation products in solid state by applying adaptive artificial neural network with recursive features elimination. Talanta. 2015 May;137:174-81. doi: 10.1016/j.talanta.2015.01.032. Epub 2015 Feb 4. PubMed PMID: 25770622.
4: Thamlikitkul V, Lorchirachoonkul N, Tiengrim S. In vitro and in vivo activity of tebipenem against ESBL-producing E. coli. J Med Assoc Thai. 2014 Dec;97(12):1259-68. PubMed PMID: 25764632.
5: Hazra S, Xu H, Blanchard JS. Tebipenem, a new carbapenem antibiotic, is a slow substrate that inhibits the β-lactamase from Mycobacterium tuberculosis. Biochemistry. 2014 Jun 10;53(22):3671-8. doi: 10.1021/bi500339j. Epub 2014 May 29. PubMed PMID: 24846409; PubMed Central PMCID: PMC4053071.
6: Talaczyńska A, Lewandowska K, Garbacki P, Zalewski P, Skibiński R, Miklaszewski A, Mizera M, Cielecka-Piontek J. Solid-state stability studies of crystal form of tebipenem. Drug Dev Ind Pharm. 2016;42(2):238-44. doi: 10.3109/03639045.2015.1044902. Epub 2015 Jun 5. PubMed PMID: 26043654.
7: Seenama C, Tiengrim S, Thamlikitkul V. In vitro activity of tebipenem against Burkholderia pseudomallei. Int J Antimicrob Agents. 2013 Oct;42(4):375. doi: 10.1016/j.ijantimicag.2013.06.016. Epub 2013 Aug 24. PubMed PMID: 23978354.
8: Li H, Wang Z, Zhang F, Wang Q, Chen H, Zhao C, Wang H. In vitro antibacterial activities of two novel oral antibiotics, tebipenem and cefditoren, and other comparators against community-acquired respiratory tract infection-associated bacterial pathogens: a multicentre study in China. Int J Antimicrob Agents. 2014 Jan;43(1):92-3. doi: 10.1016/j.ijantimicag.2013.09.009. Epub 2013 Oct 16. PubMed PMID: 24183753.
9: Cielecka-Piontek J, Zalewski P, Barszcz B, Lewandowska K, Paczkowska M. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. Chromatographia. 2013 Apr;76(7-8):381-386. Epub 2012 Oct 5. PubMed PMID: 23555151; PubMed Central PMCID: PMC3612176.
10: Sugita R. Good transfer of tebipenem into middle ear effusion conduces to the favorable clinical outcomes of tebipenem pivoxil in pediatric patients with acute otitis media. J Infect Chemother. 2013 Jun;19(3):465-71. doi: 10.1007/s10156-012-0513-5. Epub 2013 Feb 8. PubMed PMID: 23393013.
11: Shihyakugari A, Miki A, Nakamoto N, Satoh H, Sawada Y. First case report of suspected onset of convulsive seizures due to co-administration of valproic acid and tebipenem. Int J Clin Pharmacol Ther. 2015 Jan;53(1):92-6. doi: 10.5414/CP202188. PubMed PMID: 25407257.
12: Yao Q, Wang J, Cui T, Yang Z, Su M, Zhao P, Yan H, Zhan Y, Yang H. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo. Molecules. 2016 Jan 6;21(1):62. doi: 10.3390/molecules21010062. PubMed PMID: 26751436.
13: Fujisaki M, Sadamoto S, Ikedo M, Totsuka K, Kaku M, Tateda K, Hirakata Y, Yamaguchi K. Development of interpretive criteria for tebipenem disk diffusion susceptibility testing with Staphylococcus spp. and Haemophilus influenzae. J Infect Chemother. 2011 Feb;17(1):17-23. doi: 10.1007/s10156-010-0091-3. Epub 2010 Jul 31. PubMed PMID: 20676913.
14: Kataoka H, Kasahara H, Sasagawa Y, Matsumoto M, Shimada S. [Evaluation of safety and efficacy of tebipenem pivoxil granules for pediatric in pneumonia, otitis media and sinusitis]. Jpn J Antibiot. 2016 Feb;69(1):53-76. Japanese. PubMed PMID: 27290830.
15: Muratani T, Doi K, Kobayashi T, Nakamura T, Matsumoto T. [Antimicrobial activity of tebipenem against various clinical isolates from various specimen, mainly urinary tract]. Jpn J Antibiot. 2009 Apr;62(2):116-26. Japanese. PubMed PMID: 19673353.
16: Kishii K, Chiba N, Morozumi M, Ono A, Ida T, Ubukata K. In vitro activity of tebipenem, a new oral carbapenem antibiotic, against beta-lactamase-nonproducing, ampicillin-resistant Haemophilus influenzae. Antimicrob Agents Chemother. 2010 Sep;54(9):3970-3. doi: 10.1128/AAC.00054-10. Epub 2010 Jun 28. PubMed PMID: 20585130; PubMed Central PMCID: PMC2934951.
17: Sakata H. [Clinical efficacy of tebipenem pivoxil treatment in children with pneumonia, who had no relief despite having administered oral beta-lactam antibiotics]. Jpn J Antibiot. 2011 Jun;64(3):171-7. Japanese. PubMed PMID: 21861308.
18: Kuroki H, Tateno N, Ikeda H, Saito N. Investigation of pneumonia-causing pathogenic organisms in children and the usefulness of tebipenem pivoxil for their treatment. J Infect Chemother. 2010 Aug;16(4):280-7. doi: 10.1007/s10156-010-0053-9. Epub 2010 Mar 31. PubMed PMID: 20352278.
19: Kato K, Shirasaka Y, Kuraoka E, Kikuchi A, Iguchi M, Suzuki H, Shibasaki S, Kurosawa T, Tamai I. Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport. Mol Pharm. 2010 Oct 4;7(5):1747-56. doi: 10.1021/mp100130b. Epub 2010 Sep 3. PubMed PMID: 20735088.
20: Kobayashi R, Konomi M, Hasegawa K, Morozumi M, Sunakawa K, Ubukata K. In vitro activity of tebipenem, a new oral carbapenem antibiotic, against penicillin-nonsusceptible Streptococcus pneumoniae. Antimicrob Agents Chemother. 2005 Mar;49(3):889-94. PubMed PMID: 15728880; PubMed Central PMCID: PMC549228.

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